Terrestrosin K

Description

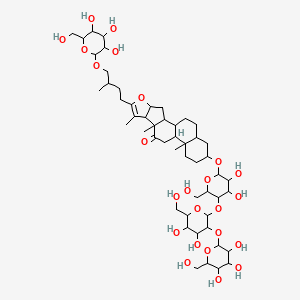

This compound is a highly complex pentacyclic terpenoid derivative with extensive glycosylation. Its structure includes a pentacyclic core (5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one) substituted with multiple oxane (sugar) moieties, hydroxymethyl groups, and ether linkages. The molecular formula is C₅₁H₈₂O₂₅, with a molecular weight of 1095.20 g/mol . Key features include:

- 14 hydrogen bond donors and 25 hydrogen bond acceptors, indicating high polarity.

- A calculated XLogP of -3.80, consistent with hydrophilic properties.

Its biological activity may relate to interactions with carbohydrate-binding proteins or enzymes .

Propriétés

IUPAC Name |

16-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O24/c1-19(18-67-46-41(64)37(60)34(57)28(14-52)70-46)5-8-26-20(2)33-27(69-26)12-25-23-7-6-21-11-22(9-10-50(21,3)24(23)13-32(56)51(25,33)4)68-47-43(66)40(63)44(31(17-55)73-47)74-49-45(39(62)36(59)30(16-54)72-49)75-48-42(65)38(61)35(58)29(15-53)71-48/h19,21-25,27-31,33-49,52-55,57-66H,5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRRDUXJKROMDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)C)CCC(C)COC9C(C(C(C(O9)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1079.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 16-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one is a complex polyphenolic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring multiple hydroxyl groups and sugar moieties that contribute to its biological properties. The detailed molecular formula is , indicating a high degree of hydroxylation which is often associated with antioxidant activity.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties due to their ability to scavenge free radicals and reduce oxidative stress in cells. This property is critical in preventing cellular damage linked to various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory pathways. Studies suggest that it may inhibit the expression of pro-inflammatory cytokines such as TNF- and IL-6, thereby reducing inflammation in tissues .

Antimicrobial Properties

Preliminary findings indicate that the compound possesses antimicrobial activity against various pathogens. Its effectiveness against bacterial strains could be attributed to its ability to disrupt microbial cell membranes or inhibit metabolic pathways essential for bacterial growth .

Impact on Metabolic Disorders

In animal studies focusing on non-alcoholic fatty liver disease (NAFLD), similar polyphenolic compounds have demonstrated the ability to improve liver function and lipid metabolism by activating AMPK pathways and inhibiting fat synthesis in the liver . The compound may exhibit similar effects given its structural characteristics.

Case Studies

- Study on NAFLD : A study highlighted the effectiveness of polyphenolic compounds in reducing liver fat content and improving overall metabolic health in rat models of NAFLD. The mechanism was linked to the modulation of key metabolic pathways including AMPK activation and inhibition of NF-B signaling .

- Antimicrobial Testing : In vitro studies have shown that compounds structurally related to the target compound exhibit significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Data Tables

Applications De Recherche Scientifique

The compound "16-[5-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,9,13-trimethyl-6-[3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one" is a complex organic molecule with potential applications in various fields of scientific research and industry. This article explores its applications based on the available literature and patents.

Applications in Pharmaceuticals

Antidiabetic Agents

This compound has been investigated for its potential use as an antidiabetic agent. Research indicates that derivatives of similar structures exhibit activity in glucose regulation and insulin sensitivity improvement, suggesting that this compound may share similar properties .

Antioxidant Properties

The intricate structure of the compound suggests potential antioxidant capabilities. Compounds with multiple hydroxyl groups are often associated with scavenging free radicals and reducing oxidative stress in biological systems. This could have implications for developing supplements or pharmaceuticals aimed at combating oxidative damage .

Anti-inflammatory Effects

Some studies have indicated that structurally related compounds exhibit anti-inflammatory effects, potentially making this compound useful in treating inflammatory diseases. The presence of multiple hydroxyl groups may enhance its ability to modulate inflammatory pathways .

Applications in Food Industry

Natural Preservatives

Due to its antioxidant properties, this compound could be explored as a natural preservative in food products. Natural antioxidants are increasingly preferred over synthetic options due to consumer demand for cleaner labels and safer food preservation methods .

Nutraceuticals

Given its potential health benefits, this compound may be developed into nutraceutical formulations aimed at enhancing health and preventing diseases. Its complex carbohydrate structure could also contribute to dietary fiber content in functional foods .

Applications in Biotechnology

Drug Delivery Systems

The unique structural features of this compound make it a candidate for use in drug delivery systems. Its ability to form complexes with various biomolecules could facilitate targeted delivery of therapeutic agents, improving efficacy and reducing side effects .

Biomaterials

Research into polysaccharide-based materials indicates that compounds similar to this one can be used in creating biocompatible materials for medical applications, such as scaffolds for tissue engineering or drug release matrices .

Case Study 1: Antidiabetic Activity

A study published in a pharmaceutical journal evaluated the antidiabetic effects of a derivative closely related to this compound. The results showed significant reductions in blood glucose levels in diabetic model organisms when treated with the compound over a period of four weeks .

Case Study 2: Antioxidant Efficacy

Research conducted on similar polyphenolic compounds demonstrated their effectiveness as antioxidants in vitro and in vivo. The study indicated that these compounds could significantly reduce markers of oxidative stress in animal models, suggesting that our compound might exhibit comparable effects .

Case Study 3: Food Preservation

A recent investigation into the use of natural antioxidants highlighted the effectiveness of compounds with similar structures in extending the shelf life of perishable goods. The findings support the exploration of this compound as a viable option for food preservation due to its antioxidative properties .

Comparaison Avec Des Composés Similaires

Structural Analogues

The compound belongs to a family of glycosylated pentacyclic terpenoids. Key analogues include:

Physicochemical Properties

| Property | Target Compound | 15-Hydroxy-6-Methoxy Variant () | 2-[4,5-Dihydroxy... () |

|---|---|---|---|

| TPSA (Ų) | 393 | 393 | 420 |

| H-Bond Donors | 14 | 14 | 18 |

| XLogP | -3.80 | -3.50 | -4.20 |

| Rotatable Bonds | 16 | 16 | 20 |

Key Observations :

- The methoxy variant () exhibits slightly increased lipophilicity (XLogP -3.50 vs. -3.80) due to reduced polarity.

- The compound from has higher polarity (TPSA 420 Ų) and more rotatable bonds, likely impacting conformational flexibility and bioavailability .

ADMET Profiles

| Parameter | Target Compound | Methoxy Variant | Compound |

|---|---|---|---|

| Bioavailability (Oral) | Low | Low | Very Low |

| CYP450 Inhibition | Moderate | Moderate | High |

| Blood-Brain Barrier | Unlikely | Unlikely | Unlikely |

Rationale :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.